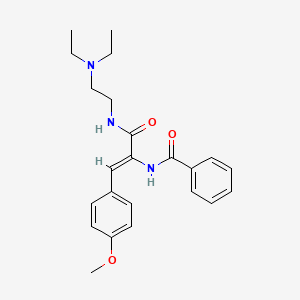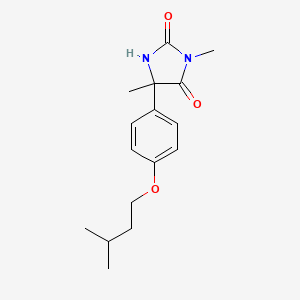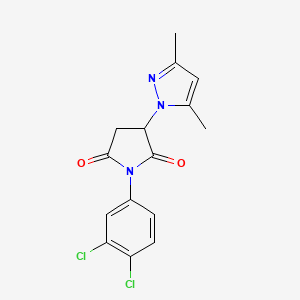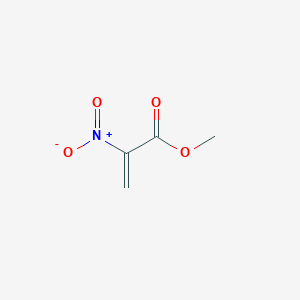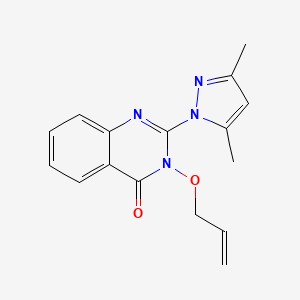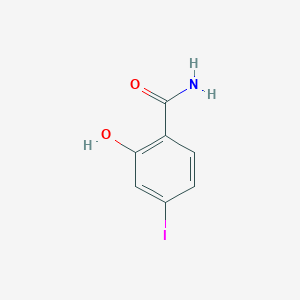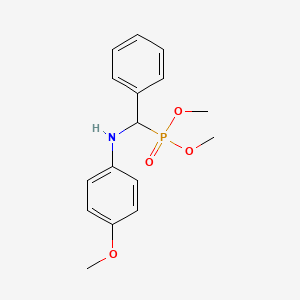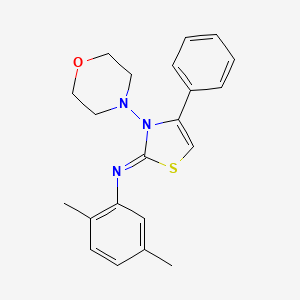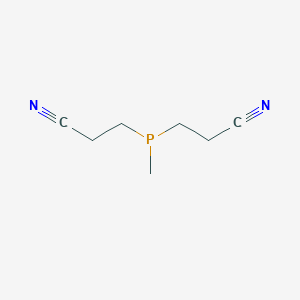
Propanenitrile, 3,3'-(methylphosphinidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3,3’-(methylphosphinidene)bis- is a chemical compound with the molecular formula C7H11N2P and a molecular mass of 154.15 g/mol It is known for its unique structure, which includes a phosphinidene group bridging two propanenitrile units
Preparation Methods
The synthesis of propanenitrile, 3,3’-(methylphosphinidene)bis- typically involves the reaction of appropriate nitrile precursors with a phosphinidene source under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Propanenitrile, 3,3’-(methylphosphinidene)bis- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified nitrile or phosphinidene derivatives .
Scientific Research Applications
Propanenitrile, 3,3’-(methylphosphinidene)bis- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of new ligands and catalysts.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which propanenitrile, 3,3’-(methylphosphinidene)bis- exerts its effects involves its interaction with specific molecular targets and pathways. The phosphinidene group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Propanenitrile, 3,3’-(methylphosphinidene)bis- can be compared with other similar compounds, such as:
Propanenitrile, 3,3’-(phosphinidene)bis-: This compound lacks the methyl group on the phosphinidene, resulting in different chemical properties and reactivity.
Propanenitrile, 3,3’-(ethylphosphinidene)bis-: This compound has an ethyl group instead of a methyl group, which can affect its steric and electronic properties.
Propanenitrile, 3,3’-(phenylphosphinidene)bis-:
Properties
CAS No. |
4023-56-7 |
|---|---|
Molecular Formula |
C7H11N2P |
Molecular Weight |
154.15 g/mol |
IUPAC Name |
3-[2-cyanoethyl(methyl)phosphanyl]propanenitrile |
InChI |
InChI=1S/C7H11N2P/c1-10(6-2-4-8)7-3-5-9/h2-3,6-7H2,1H3 |
InChI Key |
MMHHJEKZUDOAGU-UHFFFAOYSA-N |
Canonical SMILES |
CP(CCC#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


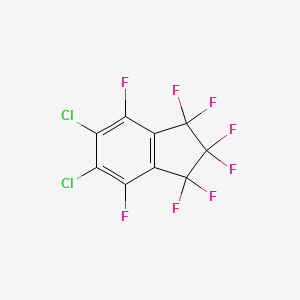
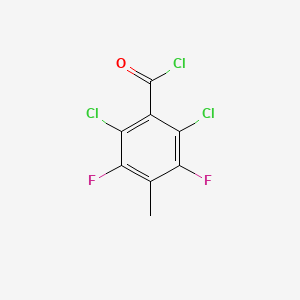
![N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B14150959.png)
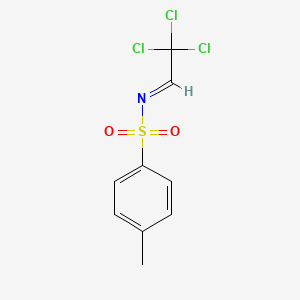
![2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14150968.png)
